N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine
Description
N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine is a cyclohexane derivative featuring a methylamine group at position 1 and a propane-2-sulfonyl group at position 4. The sulfonyl moiety introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar substituents like alkyl or aromatic groups. This compound’s structural uniqueness makes it relevant for applications in medicinal chemistry, particularly in targeting ion channels or enzymes where sulfonyl groups enhance binding specificity .
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-methyl-4-propan-2-ylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-8(2)14(12,13)10-6-4-9(11-3)5-7-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
WEASHFXRMRLYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1CCC(CC1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylamine and propane-2-sulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base like triethylamine in organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted amines or thiols.
Scientific Research Applications
N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Synthetic Accessibility : Sulfonyl-containing analogs typically require sulfonation or oxidation steps, whereas isopropyl or piperazine derivatives are synthesized via nucleophilic substitution (e.g., using DIPEA in DMF) .
- Biological Activity: Sulfonyl groups in CyPPA analogs () enhance selectivity for KCa2.2a ion channels, while piperazine-substituted compounds () show efficacy in neurological models like spinocerebellar ataxia .
Physicochemical and Pharmacokinetic Properties
Implications :
- Piperazine derivatives exhibit intermediate polarity, balancing solubility and membrane permeability for diverse therapeutic applications .
Biological Activity
N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclohexane ring substituted with a sulfonyl group and an amine, which enhances its solubility and reactivity. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in areas such as antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅NO₂S
- Molecular Weight : Approximately 227.31 g/mol
The presence of the sulfonyl group is significant as it contributes to the compound's unique chemical properties, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial DNA synthesis. A study evaluated the effectiveness of various sulfonamides against different bacterial strains, revealing minimum inhibitory concentrations (MIC) that suggest significant antibacterial properties.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8.0 | Staphylococcus aureus |
| Sulfamethoxazole | 0.5 | Escherichia coli |
| Trimethoprim | 0.25 | Pseudomonas aeruginosa |
These findings highlight the potential of this compound as an effective antimicrobial agent.
Anticancer Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism of action could involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. A recent case study explored the effects of various sulfonamide derivatives on cancer cell lines, demonstrating that certain structural modifications can enhance cytotoxicity against tumor cells.
Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), this compound was tested alongside other sulfonamide derivatives. The results indicated:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| This compound | 15.0 | MCF-7 |
| Sulfanilamide | 25.0 | MCF-7 |
| Doxorubicin (control) | 0.5 | MCF-7 |
The lower IC₅₀ value for this compound suggests a promising profile for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar sulfonamide compounds are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Cell Cycle Disruption : By interfering with cellular pathways, the compound may induce apoptosis in cancer cells.
- Receptor Modulation : The amine group may interact with specific receptors involved in cellular signaling pathways, further influencing biological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
